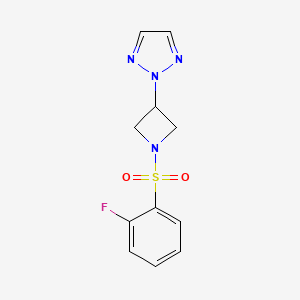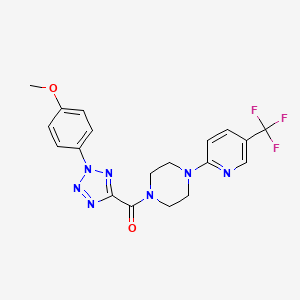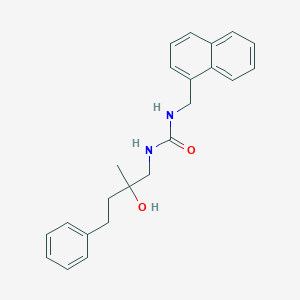
2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The azetidine ring is a four-membered ring, which can introduce strain into the molecule, potentially making it more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the fluorophenyl group could make it more lipophilic, potentially affecting its solubility in different solvents.Applications De Recherche Scientifique
Synthesis and Biological Activity
- 1,2,3-Triazole derivatives, including compounds structurally related to 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole, have been synthesized through various procedures, demonstrating significant antibacterial and free radical scavenging activities. Such derivatives are synthesized using sulfonic acids and undergo in vitro screening for their biological activities (Sreerama et al., 2020).
Anticancer Evaluation
- Compounds in this chemical family have been evaluated for their anticancer properties. For instance, 2-(phenylsulfonyl)-2H-1,2,3-triazole has shown moderate activity against various cancer cell lines, including renal, central nervous system, colon, and breast cancer cell lines. The synthesis process emphasizes operational simplicity and high yield, indicating potential for scalable production (Salinas-Torres et al., 2022).
Role in Organic Synthesis
- 1-Sulfonyl 1,2,3-triazoles, a category closely related to the chemical , have significant utility in organic synthesis. They serve as stable precursors for reactive intermediates used in the synthesis of various heterocycles important in both synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).
Antimicrobial and Antifungal Activity
- Studies have demonstrated the antimicrobial and antifungal efficacy of fluorophenyl-containing 1,2,4-triazoles, which share a structural similarity with the compound . These studies highlight the potential of such compounds in developing new antimicrobial and antifungal agents (Бігдан, 2021).
Synthetic Transformations
- Research has explored the transition-metal-catalyzed transformations of 1,2,3-triazoles, which are fundamental in the synthesis of nitrogen-based heterocycles and building blocks for various synthetic transformations. This highlights the chemical's role in advanced organic synthesis (Anbarasan et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
The compound 2-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole, also known as 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole, is a type of azetidin-2-one . Azetidin-2-ones are known to have a broad range of biological activities such as antimicrobial, antiubercular, anticancer, cholesterol absorption inhibition, antidiabetic, analgesic and anti-inflammatory, thrombin inhibition, antiparkinsonian, vasopressin via antagonist, anticonvulsant . They operate by forming a covalent adduct with membrane-bound bacterial transpeptidases, which are also known as penicillin-binding proteins (PBPs), involved in the biosynthesis of cell walls .
Mode of Action
The azetidin-2-ones antibiotics, including our compound, operate by forming a covalent adduct with membrane-bound bacterial transpeptidases, which are also known as penicillin-binding proteins (PBPs), involved in the biosynthesis of cell walls . This interaction prevents the construction of the cell wall and eventually leads to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of bacterial cell walls . By forming a covalent adduct with the PBPs, the compound inhibits the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption in the cell wall synthesis leads to cell lysis and death .
Pharmacokinetics
Azetidin-2-ones have been the subject of regular discussion and investigation due to their unique structure and potent antibacterial activity .
Result of Action
The primary result of the compound’s action is the lysis and death of bacterial cells . By inhibiting the biosynthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell lysis and death .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. It’s worth noting that the inherent rigidity of spirocyclic compounds, such as our compound, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Propriétés
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXVGVPMNMPGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2F)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2479086.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2479087.png)
![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2479089.png)

![N-(2-((1H-indol-3-yl)thio)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479092.png)


![N-(2,3-dimethoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2479099.png)
![{8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2479102.png)
![3-Chloro-4-fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2479104.png)
![Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2479105.png)

![2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479107.png)